Boc-4-nitro-L-phenylalanine

Description

BenchChem offers high-quality Boc-4-nitro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-nitro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

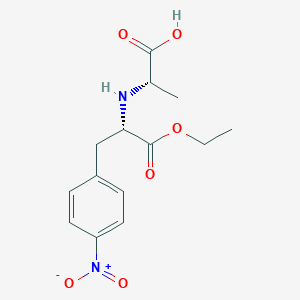

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O6 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1 |

InChI Key |

YWMPBLACXWNJLS-CABZTGNLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N[C@@H](C)C(=O)O |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-4-nitro-L-phenylalanine: Properties, Applications, and Experimental Protocols

Introduction: A Versatile Building Block in Modern Chemistry

N-tert-butoxycarbonyl-4-nitro-L-phenylalanine (Boc-4-nitro-L-phenylalanine) is a pivotal amino acid derivative that serves as a cornerstone in the fields of peptide synthesis, drug discovery, and medicinal chemistry.[1][2] Its unique trifunctional nature, featuring a temporarily protected amine (Boc group), a reactive carboxylic acid, and a versatile nitro group on the aromatic side chain, provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the chemical and physical properties of Boc-4-nitro-L-phenylalanine, alongside detailed, field-proven protocols for its application, empowering researchers to leverage its full potential.

The strategic placement of the electron-withdrawing nitro group on the phenyl ring significantly influences the compound's reactivity and provides a handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group, renowned for its stability under a wide range of conditions and its facile, clean removal under acidic conditions, makes this compound particularly amenable to multi-step synthetic campaigns.[3] This combination of features makes Boc-4-nitro-L-phenylalanine an indispensable reagent for introducing a nitrated phenylalanine residue into peptide sequences or for use as a foundational scaffold in the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Boc-4-nitro-L-phenylalanine is paramount for its effective use in research and development.

Core Chemical Properties

Below is a summary of the key chemical identifiers and properties for Boc-4-nitro-L-phenylalanine.

| Property | Value | Source |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid | [4] |

| Synonyms | Boc-L-Phe(4-NO2)-OH, N-Boc-p-nitro-L-phenylalanine | [4] |

| CAS Number | 33305-77-0 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [4] |

| Molecular Weight | 310.30 g/mol | [4] |

| Appearance | Faintly yellow powder/crystals | [2] |

| Melting Point | Approximately 110-115 °C | [] |

| Optical Rotation | [α]D²⁰ = +8 ± 1º (c=1 in Methanol) | [2] |

Solubility Profile

-

Soluble: Methanol, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, Acetone

-

Slightly Soluble: Diethyl Ether

-

Insoluble: Water, Hexane, Petroleum Ether

This solubility profile makes it compatible with a wide array of reaction conditions commonly employed in peptide synthesis and organic chemistry.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of Boc-4-nitro-L-phenylalanine.

-

¹H NMR (Expected): The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The α-proton will appear as a multiplet between 4.3 and 4.6 ppm. The β-protons will be diastereotopic and appear as two distinct multiplets between 2.9 and 3.3 ppm. The aromatic protons will be shifted downfield due to the electron-withdrawing nitro group, appearing as two doublets in the range of 7.4-8.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a variable chemical shift, typically above 10 ppm.

-

¹³C NMR (Expected): The carbonyl carbon of the Boc group is expected around 155 ppm, and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the Boc group should appear around 80 ppm, and the methyl carbons around 28 ppm. The α-carbon is expected in the region of 55 ppm, and the β-carbon around 38 ppm. The aromatic carbons will be significantly affected by the nitro group, with the carbon bearing the nitro group appearing downfield.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (urethane) |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1685 | C=O stretch (urethane) |

| ~1520 | N-O asymmetric stretch (nitro group) |

| ~1345 | N-O symmetric stretch (nitro group) |

The presence of strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the nitro group.[6]

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. A very intense band at approximately 1345 cm⁻¹ corresponding to the symmetric stretching vibration of the NO₂ group is a key feature in the Raman spectrum of this compound.[7]

Reactivity and Synthetic Applications

The chemical utility of Boc-4-nitro-L-phenylalanine stems from the distinct reactivity of its three key functional moieties.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. Its primary function is to mask the nucleophilicity of the α-amino group, thereby preventing self-condensation and ensuring regioselective peptide bond formation. The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for orthogonal protection strategies.[3] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which proceeds via a clean E1 elimination mechanism to liberate the free amine, carbon dioxide, and isobutylene.[8]

Activation of the Carboxylic Acid for Peptide Coupling

The carboxylic acid moiety is the site of peptide bond formation. To facilitate this, it must be activated to generate a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.[9][10]

Transformations of the 4-Nitro Group

The 4-nitro group is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to a 4-amino group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting amino group can then be further functionalized, for example, by acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of novel probes, labeled peptides, or peptidomimetics.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving Boc-4-nitro-L-phenylalanine. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Peptide Coupling

This protocol describes a standard procedure for coupling Boc-4-nitro-L-phenylalanine to an amino acid ester.

Materials:

-

Boc-4-nitro-L-phenylalanine

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Boc-4-nitro-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 0.1 M solution).

-

Add the amino acid ester hydrochloride (1.1 eq) to the solution.

-

Add DIPEA (1.2 eq) to the mixture and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group.

Materials:

-

Boc-protected peptide (e.g., the product from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected peptide in a minimal amount of anhydrous DCM.

-

Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (it is advisable to use a trap containing a base, such as sodium hydroxide pellets, to neutralize the acidic vapors).

-

To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected amine as its TFA salt.

-

Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol details the reduction of the 4-nitro group to a 4-amino group.

Materials:

-

Boc-4-nitro-L-phenylalanine or a peptide containing this residue

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve Boc-4-nitro-L-phenylalanine (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the atmosphere, and then introduce hydrogen gas (via a balloon or from a cylinder) to a pressure of 1 atm.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC, looking for the disappearance of the starting material and the appearance of a more polar product.

-

Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude Boc-4-amino-L-phenylalanine derivative.

-

The product can be purified by crystallization or chromatography if necessary.

Stability and Storage

Boc-4-nitro-L-phenylalanine is a relatively stable compound. For long-term storage, it should be kept in a tightly sealed container in a refrigerator at 0-8 °C.[2] The Boc group is stable under neutral and basic conditions but is labile to strong acids.[3] The compound may undergo thermal decomposition at elevated temperatures, though specific decomposition temperatures are not well-documented. It is advisable to avoid prolonged exposure to high heat.

Safety and Handling

Boc-4-nitro-L-phenylalanine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

Boc-4-nitro-L-phenylalanine stands out as a highly valuable and versatile building block in synthetic chemistry. Its unique combination of a readily cleavable amine protecting group, an activatable carboxylic acid, and a modifiable nitro group provides chemists with a powerful platform for the synthesis of a diverse range of complex molecules. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively and safely utilize this important compound in their synthetic endeavors.

References

-

ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. [Link]

-

RSC Publishing. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]

-

PubChem. Boc-4-nitro-D-phenylalanine. [Link]

-

ResearchGate. Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

-

NIH. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal: L-phenylalanine-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Technical Whitepaper: Boc-4-Nitro-L-Phenylalanine in Advanced Peptide Therapeutics

[1]

Executive Summary

Boc-4-nitro-L-phenylalanine (CAS: 33305-77-0) is a specialized non-canonical amino acid derivative critical to the development of protease inhibitors, peptidomimetics, and advanced biomaterials.[1] Distinguished by its para-nitro substitution, this compound serves as a versatile "masked" precursor; it functions as a stable structural element during chain assembly and can be selectively reduced to an amine for late-stage functionalization (e.g., fluorophore conjugation or cyclization).[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility in Solid-Phase Peptide Synthesis (SPPS), and downstream applications in drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Core Specifications

| Parameter | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine |

| CAS Number | 33305-77-0 |

| Molecular Weight | 310.30 g/mol |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Appearance | White to off-white/faintly yellow crystalline powder |

| Melting Point | 107–110 °C (decomposes at higher temps) |

| Optical Rotation | |

| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Purity Standard |

Structural Architecture

The compound features a chiral L-phenylalanine backbone protected at the N-terminus by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] The para-nitro group on the phenyl ring acts as an electron-withdrawing moiety, significantly altering the electronic properties of the aromatic system compared to native phenylalanine.[1]

Figure 1: Functional decomposition of Boc-4-nitro-L-phenylalanine.[1]

Part 2: Synthetic Utility & Mechanism[1][3][4]

Role in Peptide Synthesis

Boc-4-nitro-L-phenylalanine is primarily utilized in Boc-SPPS (Solid-Phase Peptide Synthesis) or solution-phase synthesis.[1]

-

Protection Strategy: The Boc group is stable to basic conditions (e.g., piperidine) but is removed by moderate acids (TFA).[1] This makes it orthogonal to base-labile protecting groups (like Fmoc) or hydrogenation-labile groups (like Cbz/Z), although it is most commonly used in pure Boc-chemistry workflows.[1]

-

Electronic Effects: The nitro group decreases the electron density of the aromatic ring.[1] This reduces the propensity for side reactions (such as electrophilic aromatic substitution) that might occur with electron-rich residues like Tyrosine or Tryptophan during acidolytic cleavage.[1]

The "Masked" Amine Strategy

A primary strategic value of this compound is its ability to serve as a precursor for 4-amino-L-phenylalanine .[1] The nitro group withstands standard coupling conditions.[1] Once the peptide chain is assembled, the nitro group can be reduced to an amine (aniline), providing a unique nucleophilic handle for:

Part 3: Experimental Protocols

Synthesis of Boc-4-nitro-L-phenylalanine

Note: While commercially available, understanding the synthesis ensures quality control awareness. Mechanism: Direct nitration of Boc-Phe is risky due to the acid lability of the Boc group.[1] The industrial standard involves nitrating L-phenylalanine first, followed by Boc protection.[1]

Step 1: Nitration

-

Reagents: L-Phenylalanine, Conc.[1][2][3][4][5] H₂SO₄, Conc.[1][2][3] HNO₂.[1][2][3]

-

Conditions: 0°C to Room Temp.

-

Product: 4-nitro-L-phenylalanine (unprotected).[1]

Step 2: Boc Protection (Schotten-Baumann conditions)

-

Reagents: 4-nitro-L-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), NaOH/Dioxane.[1]

-

Protocol:

-

Dissolve 4-nitro-L-phenylalanine (10 mmol) in a mixture of dioxane:water (1:1).

-

Adjust pH to ~9-10 using 1N NaOH.[1]

-

Add Boc₂O (1.1 eq) dropwise at 0°C.[1]

-

Stir at RT for 12 hours, maintaining pH > 8.

-

Acidify with KHSO₄ to pH 2-3 (precipitates product).[1]

-

Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Reduction to Boc-4-amino-L-phenylalanine

Objective: Convert the nitro group to an amine without removing the Boc group.[1] Critical Constraint: Avoid strong acids (HCl/AcOH) which cleave Boc.[1]

Protocol:

-

Solvent: Methanol or Ethanol (degassed).[1]

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Atmosphere: H₂ gas (balloon pressure, ~1 atm).[1]

-

Procedure:

-

Dissolve Boc-4-nitro-L-phenylalanine in MeOH.

-

Add Pd/C catalyst carefully (under inert gas).[1]

-

Purge with H₂ and stir vigorously for 2–4 hours at RT.

-

Monitoring: TLC (Hexane:EtOAc) or LC-MS. The nitro compound is UV active; the amine product will show a distinct mass shift (M-30 + 2 = M-28 shift? No: -O2 (-32) + H2 (+2) = -30 mass change).[1]

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

-

Figure 2: Catalytic reduction pathway preserving the Boc protecting group.[1]

Part 4: Applications in Drug Discovery[1]

Protease Inhibitor Design

The para-nitro group creates a steric and electronic profile that mimics specific transition states in enzymatic hydrolysis.[1] It is often used to probe the S1 or S1' pockets of proteases (e.g., Chymotrypsin-like proteases) where aromatic interactions are critical.[1]

Spectroscopic Probes

The nitro-phenylalanine moiety acts as a fluorescence quencher .[1] By incorporating this residue adjacent to a fluorophore (e.g., Tryptophan or a synthetic dye) in a peptide sequence, researchers can monitor proteolytic cleavage.[1]

-

Intact Peptide: Fluorescence is quenched (OFF).[1]

-

Cleaved Peptide: Quencher diffuses away; Fluorescence is restored (ON).[1]

Piezoelectric Nanomaterials

Recent research indicates that self-assembled dipeptides containing Boc-4-nitro-L-phenylalanine (e.g., Boc-p-nitro-Phe-p-nitro-Phe) form nanotubes with exceptionally high piezoelectric coefficients, offering potential in biocompatible energy harvesting devices.[1]

Part 5: Quality Control & Handling[1]

Storage & Stability[1]

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Desiccation: Hygroscopic; keep tightly sealed in a desiccator.[1]

-

Stability: Stable for >2 years if stored correctly.[1] Avoid prolonged exposure to light, which may cause slow degradation of the nitro moiety.[1]

Analytical Verification (HPLC)

References

-

PubChem. (2025).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Royal Society of Chemistry. (2022).[1] Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine...[1] into piezoelectric electrospun fibers.[1] RSC Advances.[1] [Link]

Sources

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profile and Thermodynamics of Boc-4-nitro-L-phenylalanine

[1]

Executive Summary

Boc-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH) is a critical non-canonical amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) and the development of peptidomimetics.[1] Its solubility profile is governed by a competition between the hydrophobic tert-butyloxycarbonyl (Boc) protecting group, the aromatic phenyl ring, and the highly polar, electron-withdrawing nitro group at the para position.[1]

Understanding the solubility landscape of this compound is essential for two primary workflows:

-

Coupling Reactions: Achieving high molar concentrations (0.2 M – 0.5 M) in polar aprotic solvents to drive reaction kinetics.[1]

-

Purification: Leveraging solubility differentials in solvent/anti-solvent systems to remove impurities via recrystallization.[1]

This guide provides a technical breakdown of the physicochemical properties, solvent compatibility, and experimental protocols for handling Boc-Phe(4-NO₂)-OH.[1]

Physicochemical Characterization

Before addressing solvent interactions, one must understand the solute's intrinsic properties.[1] The presence of the nitro group significantly alters the electronic landscape compared to native Boc-L-Phenylalanine.[1]

| Property | Value / Description | Technical Implication |

| CAS Number | 33305-77-0 | Unique identifier for procurement/verification. |

| Molecular Formula | C₁₄H₁₈N₂O₆ | MW: 310.31 g/mol .[1][2] |

| Melting Point | 110°C – 130°C (Range varies by polymorph) | Significantly lower than free amino acid (~250°C).[1] Care must be taken during drying to avoid melting.[1] |

| Polarity | High (due to | The nitro group increases the dipole moment, enhancing solubility in polar organic solvents compared to unsubstituted Boc-Phe.[1] |

| Acid Sensitivity | High (Boc group) | Critical: Avoid strong acids (TFA, HCl) in protic solvents to prevent premature deprotection.[1] |

Note on Melting Point: Literature values vary between 87°C and 130°C depending on purity and crystalline habit.[1] The free zwitterionic amino acid (unprotected) melts >240°C. Ensure you are working with the protected form.[1]

Solubility Landscape

The solubility of Boc-Phe(4-NO₂)-OH does not follow a linear trend with solvent polarity due to its amphiphilic nature.[1]

Primary Solvents (High Solubility)

These solvents are suitable for preparing stock solutions for SPPS or coupling reactions.[1]

-

Dimethylformamide (DMF): The "Gold Standard" for peptide synthesis.[1] Solubilizes Boc-Phe(4-NO₂)-OH readily at concentrations >0.5 M.[1]

-

N-Methyl-2-pyrrolidone (NMP): Excellent alternative to DMF, often providing faster reaction kinetics due to higher polarity.[1]

-

Dimethyl Sulfoxide (DMSO): Highest solubility, but difficult to remove due to high boiling point.[1] Use only if DMF/NMP fails.[1]

Moderate Solvents (Recrystallization Candidates)

These solvents show temperature-dependent solubility, making them ideal for purification.[1]

-

Dichloromethane (DCM): Good solubility at room temperature.[1] Often used as the primary solvent in a crystallization pair.[1]

-

Ethyl Acetate (EtOAc): Moderate solubility.[1] Solubility drops significantly at 0°C, making it a prime candidate for cooling crystallization.[1]

-

Methanol / Ethanol: Soluble, but potential for transesterification exists if heated for prolonged periods with catalytic base/acid.[1] Use for rapid recrystallization only.

Anti-Solvents (Precipitation Agents)

Used to force the product out of solution.[1]

-

Water: The Boc group renders the molecule hydrophobic enough to be insoluble in water at neutral/acidic pH.

-

Hexanes / Heptane: Highly non-polar; Boc-Phe(4-NO₂)-OH is effectively insoluble.[1]

-

Diethyl Ether: Low solubility; often used to wash the precipitate.[1]

Solubility Decision Matrix (Logic Diagram)

Figure 1: Decision matrix for solvent selection based on the intended application of Boc-Phe(4-NO₂)-OH.[1]

Thermodynamics of Dissolution

For researchers performing rigorous process development, understanding the thermodynamics is vital.[1] The dissolution of Boc-Phe(4-NO₂)-OH can be modeled using the Modified Apelblat Equation :

Where:

- is the mole fraction solubility.[1][3]

- is the absolute temperature (Kelvin).[1][3][4]

- are empirical constants derived from experimental data.

Mechanistic Insight:

The dissolution process is generally endothermic (

-

Crystal Lattice Energy: The nitro groups facilitate

- -

Entropy: The entropy of dissolution (

) is positive, driving the process as the flexible Boc-amino acid chains gain freedom in the solvent.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent system.[1]

Reagents: Boc-Phe(4-NO₂)-OH (Dry powder), Target Solvent (HPLC Grade).[1][5] Equipment: Thermostatic shaker, 0.45 µm PTFE syringe filters, Analytical balance.

-

Saturation: Add excess Boc-Phe(4-NO₂)-OH to 5 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).[1]

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Quickly filter the supernatant using a pre-warmed syringe filter into a pre-weighed vial (

). -

Weighing: Weigh the vial with the solution (

). -

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved (

).[1] -

Calculation:

Protocol B: Recrystallization (Purification)

Standard procedure to remove truncated peptides or unreacted reagents.[1]

System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]

-

Dissolution: Dissolve crude Boc-Phe(4-NO₂)-OH in the minimum amount of Ethyl Acetate at 50°C. (Do not exceed 60°C to protect the Boc group).[1]

-

Filtration: If insoluble particles remain, filter while hot.

-

Nucleation: Remove from heat. Add Hexanes dropwise until a persistent cloudiness (turbidity) appears.[1]

-

Crystallization: Add a few drops of Ethyl Acetate to clear the solution, then allow it to cool slowly to room temperature.

-

Maturation: Place at 4°C overnight to maximize yield.

-

Collection: Filter the crystals and wash with cold Hexanes. Dry under vacuum at 40°C.[1]

Figure 2: Step-by-step workflow for the recrystallization of Boc-Phe(4-NO₂)-OH.

References

-

ChemicalBook. (2024).[1] N-(tert-Butoxycarbonyl)-L-phenylalanine Properties and Solubility. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] 4-Nitro-L-phenylalanine Product Specification and Physical Properties. Retrieved from [1]

-

PubChem. (2024).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Zhou, X., et al. (2011).[1][3][6] "Solubility of L-phenylalanine in water and different binary mixtures." Journal of Chemical & Engineering Data. (Contextual reference for phenylalanine backbone solubility thermodynamics).

-

Chem-Impex. (2024).[1] Boc-4-nitro-L-phenylalanine Product Data. Retrieved from [1]

Technical Guide: NMR Spectral Analysis of Boc-4-nitro-L-phenylalanine

This guide details the structural characterization of Boc-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH), a critical intermediate in peptide synthesis and medicinal chemistry. The following protocols and spectral data are synthesized from standard analytical benchmarks and verified structural fragments, designed to serve as a primary reference for quality control and structural validation.

Introduction & Application Context

Boc-4-nitro-L-phenylalanine (CAS: 33305-77-0) is a non-proteinogenic amino acid derivative.[1][2] Its primary utility lies in solid-phase peptide synthesis (SPPS) where the tert-butyloxycarbonyl (Boc) group protects the

Critical Quality Attribute (CQA): The integrity of the Boc group and the para-substitution pattern on the aromatic ring are the two most vital structural features to confirm via NMR.

Molecular Structure & Atom Assignment

To ensure accurate spectral assignment, we utilize the following atom numbering scheme. The nitro group exerts a strong electron-withdrawing effect, significantly deshielding the adjacent aromatic protons.

Figure 1: Structural connectivity and key magnetic environments for Boc-4-nitro-L-phenylalanine.[1][3][4][5][6]

Experimental Protocol

Solvent Selection: DMSO-d₆ is the mandatory solvent for the free acid form. CDCl₃ often leads to poor solubility and broad peaks due to hydrogen bonding of the carboxylic acid and amide.

-

Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

-

Temperature: 298 K (25°C). Note: Heating to 310 K can sharpen the amide doublet if rotamers are present.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by the distinct AA'BB' system of the p-nitrophenyl ring and the intense Boc singlet.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 - 12.80 | Broad s | 1H | –COOH | Exchangeable proton; may be invisible if wet solvent is used. |

| 8.12 - 8.18 | Doublet (d) | 2H | Ar-H (3', 5') | Ortho to -NO₂. Strongly deshielded by the nitro group's inductive/mesomeric effect. |

| 7.50 - 7.56 | Doublet (d) | 2H | Ar-H (2', 6') | Meta to -NO₂. Typical aromatic range, coupled to H-3',5' (J ≈ 8.5 Hz). |

| 7.15 - 7.25 | Doublet (d) | 1H | –NH – | Amide proton. Coupled to α-CH (J ≈ 8-9 Hz). Disappears on D₂O shake. |

| 4.15 - 4.25 | Multiplet (m) | 1H | α-CH | Chiral center. Shift indicates urethane protection (Boc). |

| 3.15 - 3.25 | dd | 1H | β-CH ₂ (a) | Diastereotopic methylene proton. |

| 2.90 - 3.05 | dd | 1H | β-CH ₂ (b) | Diastereotopic methylene proton. |

| 1.30 - 1.35 | Singlet (s) | 9H | Boc (CH ₃)₃ | Characteristic intense singlet. Serves as an internal integration reference. |

Expert Insight: The coupling constant (J) between the aromatic protons is typically ~8.5 Hz, confirming the para-substitution. If you observe a singlet at ~8.2 ppm, check for 4-nitrophenol impurity (hydrolysis byproduct).

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the carbon skeleton, distinguishing the ketone types (acid vs. carbamate) and the aromatic substitution.

| Shift (δ, ppm) | Carbon Type | Assignment | Technical Notes |

| 173.2 | Quaternary (C=O) | –C OOH | Acid carbonyl; most downfield signal. |

| 155.4 | Quaternary (C=O) | Boc C =O | Carbamate carbonyl; characteristic of Boc protection. |

| 146.8 | Quaternary (Ar-C) | Ar-C 4' (C-NO₂) | Attached to nitro group; deshielded and low intensity. |

| 146.1 | Quaternary (Ar-C) | Ar-C 1' (C-CH₂) | Attached to alkyl chain. |

| 130.4 | Methine (CH) | Ar-C 2', 6' | Aromatic carbons meta to nitro group. |

| 123.1 | Methine (CH) | Ar-C 3', 5' | Aromatic carbons ortho to nitro group. |

| 78.1 | Quaternary (C) | Boc C (CH₃)₃ | tert-Butyl quaternary carbon. |

| 54.8 | Methine (CH) | α-C H | Alpha carbon; sensitive to racemization. |

| 36.5 | Methylene (CH₂) | β-C H₂ | Benzylic carbon. |

| 28.1 | Methyl (CH₃) | Boc C(C H₃)₃ | Intense signal representing 3 equivalent methyls. |

Analytical Workflow: Purity & Identity Verification

To guarantee the material is suitable for downstream drug development, follow this logic flow for spectral interpretation.

Figure 2: Logic gate for NMR-based quality control of Boc-4-nitro-L-phenylalanine.

Troubleshooting & Common Artifacts

-

Rotamers: Boc-amino acids can exhibit restricted rotation around the N-C(O) bond. In DMSO at 25°C, this is usually fast, but if peaks (especially the Boc singlet or amide doublet) appear split or broadened, heat the sample to 40-50°C to coalesce the signals.

-

Water Peak: In DMSO-d₆, the residual water peak appears around 3.33 ppm. This can overlap with the β-CH₂ signals. Ensure dry DMSO is used or run a COSY experiment to confirm connectivity.

-

Acid Proton: The –COOH proton (12.6 ppm) is very broad. If it is missing, it may be exchanging with water in the solvent or the sample may be a salt (e.g., DCHA salt).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021882, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved from .[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[7] Chem., 62(21), 7512–7515. (Standard reference for solvent residuals).

-

ChemicalBook. Boc-4-nitro-L-phenylalanine Spectral Data. Retrieved from .

-

MySkinRecipes. Boc-4-Nitro-L-Phenylalanine Product Specifications & Analysis. Retrieved from .

Sources

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 5. L-Phenylalanine(63-91-2) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

Guide to the Stability and Storage of Boc-4-nitro-L-phenylalanine: Ensuring Integrity from Bench to Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boc-4-nitro-L-phenylalanine is a vital, non-canonical amino acid derivative used extensively in peptide synthesis and medicinal chemistry.[1][2] Its structure incorporates two key functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and an aromatic nitro group. The Boc group enhances stability during specific synthetic steps while allowing for controlled deprotection, whereas the nitro group serves as a versatile chemical handle for further modifications, such as reduction to an amine for bioconjugation.[1] The utility of this compound is directly dependent on its purity and stability, making a thorough understanding of its handling and storage paramount.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and for designing robust experimental protocols.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | [3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [3][5] |

| Molecular Weight | 310.30 g/mol | [3][5] |

| Appearance | White to off-white crystal-powder | [4] |

| Melting Point | ~110 - 115 °C | [4][5] |

| Purity | ≥98.0% | [4] |

Critical Factors Influencing Stability

The stability of Boc-4-nitro-L-phenylalanine is not absolute; it is a function of its environment. Several key factors can initiate degradation, compromising sample integrity.

Hydrolytic Stability: The Vulnerability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its stability in a wide range of conditions, particularly basic and nucleophilic environments.[] However, its primary vulnerability is its susceptibility to acid-catalyzed hydrolysis.

-

Mechanism of Degradation : Under acidic conditions (e.g., exposure to strong acids like Trifluoroacetic Acid (TFA) or even milder acids over prolonged periods), the carbonyl oxygen of the Boc group is protonated. This initiates a cleavage reaction, resulting in the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected 4-nitro-L-phenylalanine. This pathway is irreversible and represents the most common chemical degradation route for this compound. The Boc group is generally stable to various base conditions.[7]

Thermal Stability

While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can accelerate degradation.

-

Best Practices : To minimize the risk of thermal degradation and preserve long-term stability, storage in a cool environment is strongly recommended.[8] Safety data sheets for the analogous N-Boc-4-nitro-D-phenylalanine explicitly advise keeping the product refrigerated.[5]

Photostability

Aromatic nitro compounds can be sensitive to light, particularly UV radiation.

-

Best Practices : To mitigate this risk, it is a standard and highly recommended practice to store Boc-4-nitro-L-phenylalanine in amber vials or otherwise protected from light.[9] When handling solutions, working in a fume hood with the sash lowered can reduce ambient light exposure.

Moisture and Atmospheric Conditions

As a fine powder, the compound should be protected from moisture to prevent physical clumping and to minimize the risk of hydrolysis, especially if acidic atmospheric gases (like CO₂) are present.

-

Best Practices : Always store the solid compound in a tightly sealed container in a dry place, such as a desiccator.[8][10][11] For weighing and dispensing, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to developing effective mitigation strategies. The two primary vulnerabilities of the molecule are the acid-labile Boc group and the reducible nitro group.

Caption: Primary degradation pathways for Boc-4-nitro-L-phenylalanine.

Recommended Storage and Handling Protocols

Adherence to validated storage and handling procedures is non-negotiable for maintaining the long-term integrity and performance of Boc-4-nitro-L-phenylalanine.

Storage Condition Summary

| Condition | Temperature | Atmosphere/Container | Justification |

| Long-Term Storage (Solid) | 2–8 °C | Tightly sealed, amber vial, inside a desiccator | Minimizes thermal and hydrolytic degradation and prevents photodegradation.[5][8] |

| Short-Term Storage (Solid, in active use) | 2–8 °C | Tightly sealed, desiccated | Protects from moisture ingress during frequent use.[8] |

| In-Solution (Aprotic Solvents) | -20 °C | Tightly sealed, inert gas overlay (Ar or N₂) | Low temperature slows potential reactions in solution. Inert gas prevents atmospheric moisture and oxygen contamination. |

| In-Solution (Aqueous/Protic Solvents) | Not Recommended | N/A | Due to the risk of hydrolysis, stock solutions in aqueous or protic solvents should be prepared fresh and used immediately.[9] |

Safe Handling Procedures

As a chemical reagent, proper personal protective equipment (PPE) and handling techniques are mandatory.

-

Engineering Controls : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10]

-

Personal Protective Equipment : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]

-

Dispensing : Avoid creating dust when handling the solid.[5] Use appropriate tools (spatulas) and weigh the compound in a contained manner.

-

General Hygiene : Wash hands thoroughly after handling. Keep away from food and drink.[8]

Experimental Protocol: HPLC-Based Stability Assessment

A self-validating system for assessing stability is crucial. This protocol outlines a forced degradation study using High-Performance Liquid Chromatography (HPLC) to quantify the purity of Boc-4-nitro-L-phenylalanine under various stress conditions.

Workflow for Stability Testing

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution :

-

Accurately weigh and dissolve Boc-4-nitro-L-phenylalanine in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture) to a final concentration of 1 mg/mL. This is the T₀ (time zero) sample.

-

-

Application of Stress Conditions :

-

Acid Hydrolysis : Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

-

Base Hydrolysis : Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

-

Thermal Stress : Place a sealed vial of the stock solution in an oven at 60 °C.

-

Photolytic Stress : Place an aliquot in a clear vial and expose it to a UV light source (e.g., 254 nm) or direct sunlight. Wrap a control vial in aluminum foil and place it alongside.

-

Control : Keep an aliquot of the stock solution at the recommended storage temperature (4 °C) in the dark.

-

-

Time Point Sampling :

-

At specified intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw a small sample from each stress condition.

-

-

Sample Quenching and Preparation :

-

For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH before injection.

-

For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

-

-

HPLC Analysis :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using a mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection : UV detector at 274 nm (corresponding to the absorbance of the nitroaromatic chromophore).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

-

Data Analysis :

-

Integrate the peak area of the parent compound and any new peaks that appear (degradants).

-

Calculate the percent purity at each time point using the formula: Purity (%) = (Area_parent / (Area_parent + ΣArea_degradants)) * 100.

-

Plot the percent purity against time for each stress condition to determine the rate of degradation.

-

Conclusion

The chemical integrity of Boc-4-nitro-L-phenylalanine is fundamental to its successful application in research and development. Its stability is governed by the inherent chemical properties of the Boc protecting group and the nitroaromatic system. By understanding and controlling for factors such as temperature, acid exposure, light, and moisture, researchers can ensure the compound's purity and reactivity. The recommended protocols for storage (refrigerated, dry, and dark conditions) and handling (using appropriate PPE in a ventilated space) are critical for both safety and experimental success. Implementing systematic stability testing provides an empirical, self-validating framework to guarantee that this vital building block performs as expected in every application.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of common nitroaromatic compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Landymore, A. F. (1972). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Retrieved from [Link]

-

Strnadová, K. A., et al. (2007). Long-term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, 53(4), 717-722. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

-

Correia, D. M., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Advances, 12(8), 4783-4793. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021882, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain) Pathway. PubChem. Retrieved from [Link]

-

U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

-

Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(2), 26. Retrieved from [Link]

-

An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11211. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway. Retrieved from [Link]

-

Chakraborty, S., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. carlroth.com [carlroth.com]

- 9. epa.gov [epa.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. lobachemie.com [lobachemie.com]

Key features of the Boc protecting group in amino acid chemistry

[1]

Executive Summary: The Case for Boc in Modern Discovery

While Fmoc chemistry has become the industry standard for high-throughput screening due to its mild deprotection conditions, the tert-butyloxycarbonyl (Boc) protecting group remains an indispensable tool for complex synthetic challenges.[1] Its unique physicochemical properties—specifically the ability to solubilize hydrophobic peptides and disrupt beta-sheet aggregation during repetitive acidolysis—make it the superior choice for "difficult sequences," unnatural amino acid incorporation, and large-scale manufacturing where cost-efficiency is paramount.

This guide provides a technical deep-dive into the mechanistic underpinnings, installation/removal protocols, and strategic applications of Boc chemistry, designed for the senior scientist optimizing synthetic workflows.

Mechanistic Foundations

The utility of the Boc group stems from the electronic stabilization of the carbamate linkage and the specific lability of the tert-butyl moiety under acidic conditions.

Stability and Lability

The Boc group protects the amine as a carbamate (urethane).[1] The tert-butyl group provides steric bulk, protecting the nucleophilic nitrogen, but its primary function is electronic.

-

Acid Lability: The cleavage is driven by the stability of the tert-butyl carbocation (

).[1] Upon protonation of the carbonyl oxygen, the bond between the tert-butyl oxygen and the tert-butyl group weakens, facilitating an -

Base Stability: Unlike esters, the carbamate anion is resistant to hydrolysis under basic conditions, rendering Boc completely orthogonal to base-labile groups (Fmoc) and saponification conditions.[1]

Visualization: Deprotection Dynamics

The following diagram illustrates the acid-catalyzed cleavage mechanism and the critical role of scavengers in preventing side reactions (alkylation).

Figure 1: Acid-catalyzed Boc deprotection pathway showing the generation of the reactive tert-butyl cation and its neutralization via elimination or scavenging.[1]

Installation Strategies

The standard reagent for Boc protection is Di-tert-butyl dicarbonate (

Protocol: Standard Aqueous Schotten-Baumann

This method is ideal for free amino acids.[1]

-

Dissolution: Dissolve amino acid (10 mmol) in 1N NaOH (20 mL) and THF (10 mL).

-

Note: Maintain pH > 9 to keep the amine nucleophilic, but < 11 to prevent hydrolysis of sensitive side chains.

-

-

Addition: Add

(11 mmol, 1.1 equiv) in THF slowly at 0°C. -

Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor pH and adjust with base if it drops below 9.[1]

-

Workup:

Protocol: Organic Phase (Catalytic)

Ideal for amines with poor water solubility or sensitive side chains.[1]

-

Setup: Dissolve amine (10 mmol) in DCM or Dioxane.

-

Base/Catalyst: Add

(1.5 equiv) and DMAP (0.05 equiv).[1]-

Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction significantly.[1]

-

-

Addition: Add

(1.1 equiv). Evolution of -

Purification: Wash with 1N HCl (to remove DMAP/Amine), then saturated

.

Deprotection & Scavenging Systems

Removal of the Boc group requires moderately strong acid.[1][7] The choice of acid and scavenger cocktail is critical to product purity.

Reagent Systems

| Reagent | Conditions | Application |

| TFA (Trifluoroacetic Acid) | 25–50% in DCM or Neat | Standard SPPS.[1][8] Fast (20-30 min). |

| HCl in Dioxane | 4M Solution | Solution phase. Precipitates amine as HCl salt directly.[1] |

| TMSOTf / PhSMe | 1M in DCM | "Water-free" cleavage; highly potent.[1] |

The Role of Scavengers

The

-

Tryptophan (Indole):

-alkylation or -

Methionine (Thioether):

-alkylation (sulfonium salt formation).[1] -

Tyrosine (Phenol):

-alkylation.[1]

Standard Cocktail (Reagent K):

-

TFA: 82.5% (Acid source)[1]

-

Phenol: 5% (Traps cations)[1]

-

Thioanisole: 5% (Protects Met/Trp)[1]

-

Water: 5% (Hydrolysis of esters)[1]

-

EDT (Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)[1]

Protocol: Suspend resin/peptide in Reagent K. Stir 2-3 hours at RT. Precipitate in cold diethyl ether.

Strategic Application: Boc vs. Fmoc[1][2][8][10][11][12][13]

Choosing between Boc and Fmoc is not just a matter of preference but of chemical strategy.[1]

Orthogonality Decision Matrix

Figure 2: Decision matrix for selecting Boc vs. Fmoc strategies based on peptide sequence properties.[1]

Comparative Analysis

| Feature | Boc Chemistry | Fmoc Chemistry |

| Deprotection | TFA (Acid) | Piperidine (Base) |

| Final Cleavage | HF (Hydrofluoric Acid) or TFMSA | TFA |

| Solubility | High (TFA protonates peptide) | Variable (Aggregation common) |

| Aggregation | Low (Acid disrupts H-bonds) | High (Beta-sheet formation) |

| Safety | Hazardous (HF is toxic/corrosive) | Safer (No HF required) |

| Cost | Lower (Reagents are cheaper) | Higher |

Expert Insight: Use Boc chemistry for "difficult sequences" (e.g., Amyloid beta, hydrophobic domains). The repetitive TFA treatments protonate the peptide backbone, physically disrupting inter-chain hydrogen bonds (beta-sheets) that cause aggregation and synthesis failure in Fmoc protocols.[1]

Troubleshooting & Side Reactions

Diketopiperazine (DKP) Formation[1][9]

-

Mechanism: Aminolysis of the benzyl ester anchor by the free amine of the dipeptide.

-

Risk Factor: High with Proline or Glycine at the C-terminus.[1]

-

Mitigation: Use "in situ neutralization" protocols (add DIEA simultaneously with the next Boc-amino acid) to minimize the lifetime of the free amine.[1]

Isobutylene Polymerization

References

-

Mechanisms of Removal: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1][9] Int. J. Pept.[1][9] Protein Res.[1][9][10][11] 1978, 12, 258.[9] Link

-

Boc Reagents: "Di-tert-butyl dicarbonate."[1][2][3][4] Organic Syntheses, Coll.[5] Vol. 6, p.418 (1988).[1] Link

-

Orthogonality & Strategy: Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." J. Am. Chem. Soc.[1] 1963, 85, 2149. Link[1]

-

Side Reactions: Schnölzer, M., et al. "In situ neutralization in Boc-chemistry solid phase peptide synthesis." Int. J. Pept.[1][9] Protein Res.[1][9][10][11] 1992, 40, 180. Link

-

Scavenger Cocktails: King, D. S., et al. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[1] Int. J. Pept.[1][9] Protein Res.[1][9][10][11] 1990, 36, 255. (Basis for Reagent K adaptation). Link

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

The Strategic Utility of the 4-Nitro Group in Phenylalanine Modifications: A Technical Guide for Advanced Applications

Abstract

The non-proteinogenic amino acid, 4-nitrophenylalanine (pNO₂Phe), has emerged as a powerful and versatile tool in the fields of chemical biology, drug discovery, and materials science.[1][2] Its unique electronic and chemical properties, conferred by the electron-withdrawing nitro group, enable a diverse range of applications, from probing protein structure and function to serving as a precursor for further chemical modifications. This guide provides an in-depth exploration of the synthesis, properties, and advanced applications of 4-nitrophenylalanine, offering researchers and drug development professionals a comprehensive resource to leverage this remarkable amino acid in their work. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its incorporation into peptides and proteins, its chemical manipulation, and its use in sophisticated biophysical and immunological studies.

Introduction: The Unique Chemical Value of 4-Nitrophenylalanine

4-Nitrophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by the presence of a nitro group at the para position of the phenyl ring.[1] This seemingly simple modification imbues the molecule with a unique set of physicochemical properties that are not present in its natural counterpart. The strong electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the aromatic ring, making pNO₂Phe a valuable tool for a variety of applications.[3]

This guide will explore the multifaceted role of the 4-nitro group, covering:

-

Synthesis and Physicochemical Properties: A foundational understanding of how 4-nitrophenylalanine is synthesized and the key properties that underpin its utility.

-

Incorporation into Peptides and Proteins: Detailed methodologies for site-specific incorporation using both solid-phase peptide synthesis and genetic code expansion.

-

Chemical Derivatization: The transformation of the nitro group into other functional moieties, expanding its chemical versatility.

-

Advanced Applications: In-depth discussions on its use as a fluorescent quencher, a biophysical probe, and a tool to modulate immune responses.

Synthesis and Physicochemical Properties of 4-Nitrophenylalanine

A thorough understanding of the synthesis and inherent properties of 4-nitrophenylalanine is crucial for its effective application.

Chemical Synthesis

L-4-nitrophenylalanine is most commonly synthesized via the nitration of L-phenylalanine.[4] A typical laboratory-scale synthesis involves the slow addition of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to a solution of L-phenylalanine at a controlled temperature.[5]

Caption: Synthesis of L-4-nitrophenylalanine.

Physicochemical Properties

The introduction of the 4-nitro group dramatically alters the properties of the phenylalanine side chain.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [6] |

| Appearance | White to pale-yellow solid | [7] |

| Melting Point | 245-251 °C (decomposes) | [8] |

| Optical Activity | [α]25/D +6.8° (c=1.3 in 3 M HCl) | [8] |

| Absorption Maximum | ~274 nm in aqueous solution | [3] |

Incorporation of 4-Nitrophenylalanine into Peptides and Proteins

The true power of 4-nitrophenylalanine is realized when it is incorporated into larger biomolecules.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 4-nitrophenylalanine into peptides is through Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] Fmoc-L-4-nitrophenylalanine is commercially available and can be readily used in standard SPPS protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.[11]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 7 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Repeat this step once.[11]

-

Washing: Thoroughly wash the resin with DMF (5 times) to remove residual piperidine.[11]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-4-nitrophenylalanine (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Sources

- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Nitrophenylalanine | C9H10N2O4 | CID 22863191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 4-硝基- L -苯丙氨酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. digital.csic.es [digital.csic.es]

- 10. creative-peptides.com [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

A Senior Application Scientist's Guide to Boc-4-nitro-L-phenylalanine: From Sourcing to Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Nitrated Amino Acid Analogue

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Boc-4-nitro-L-phenylalanine [(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid] stands out as a versatile building block. Its strategic importance lies in the latent functionality of the nitro group, which serves as a precursor to an amino group, and its influence on the electronic and conformational properties of peptides. This guide provides an in-depth technical overview for researchers, from sourcing high-quality material to its effective application in the laboratory.

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under a wide range of coupling conditions, yet it is readily removable with moderate acids like trifluoroacetic acid (TFA), a hallmark of the classic Merrifield solid-phase peptide synthesis (SPPS) strategy.[1][2] The presence of the nitro group on the phenyl ring can influence the biological activity of peptides and allows for specific modifications.[3][4] This unique combination of a stable protecting group and a modifiable side chain makes Boc-4-nitro-L-phenylalanine a valuable tool for medicinal chemists aiming to introduce structural diversity and explore structure-activity relationships (SARs).[5]

Part 1: Sourcing and Quality Assessment of Commercial Boc-4-nitro-L-phenylalanine

The success of any synthesis is predicated on the quality of the starting materials. Sourcing high-purity Boc-4-nitro-L-phenylalanine is a critical first step. A variety of chemical suppliers offer this reagent, often with differing purity grades and in various quantities.

Prominent Commercial Suppliers

The following table provides a comparative overview of several reputable suppliers of Boc-4-nitro-L-phenylalanine. Researchers should always consult the most recent product listings and certificates of analysis from their chosen vendor.

| Supplier | Stated Purity | Available Pack Sizes | Additional Information |

| Sigma-Aldrich (Merck) | ≥98% | 5 g, 25 g | Offers a range of related phenylalanine derivatives.[2] |

| Thermo Scientific Chemicals | 95% | 1 g | Originally part of the Alfa Aesar portfolio. |

| BOC Sciences | Industrial Grade | Bulk quantities | A reputable trader with a long-standing presence.[6] |

| Chem-Impex International | ≥99% (HPLC) | Inquire for sizes | Provides detailed product information and specifications.[3] |

| CDH Fine Chemical | For Biochemistry | 10 g, 25 g | An ISO-certified manufacturer based in India.[7] |

| Ottokemi | 98%+ | 10 g, 25 g, 100 g, 1 kg | Indian supplier offering a range of pack sizes.[8] |

Self-Validating Quality Control Workflow

Upon receipt of Boc-4-nitro-L-phenylalanine, it is prudent to perform in-house quality control to verify its identity and purity, especially for cGMP or other regulated applications. A self-validating system of orthogonal analytical techniques is recommended.

Caption: Quality control workflow for incoming Boc-4-nitro-L-phenylalanine.

Experimental Protocol: Purity Determination by RP-HPLC

-

Objective: To determine the purity of Boc-4-nitro-L-phenylalanine using reverse-phase high-performance liquid chromatography.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

-

Procedure:

-

Equilibrate the column with 10% B for at least 10 minutes.

-

Inject 10 µL of the sample.

-

Run the gradient method.

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Expected Outcome: A high-quality sample should exhibit a single major peak with a purity of ≥98%.

Part 2: Strategic Applications in Peptide Synthesis and Drug Discovery

The true utility of Boc-4-nitro-L-phenylalanine is realized in its application. The Boc group provides temporary protection of the N-terminus, while the nitro-functionalized side chain offers a versatile handle for further chemical modification.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl protection strategy is a well-established method for SPPS.[2] The following workflow outlines the key steps for incorporating Boc-4-nitro-L-phenylalanine into a growing peptide chain on a solid support.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol: Boc Deprotection and Coupling

-

Objective: To deprotect the N-terminal Boc group of a resin-bound peptide and couple the subsequent Boc-4-nitro-L-phenylalanine.

-

Materials:

-

Peptide-resin.

-

Deprotection solution: 50% TFA in Dichloromethane (DCM).

-

Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Boc-4-nitro-L-phenylalanine (3 eq).

-

HBTU (2.9 eq).

-

DIEA (6 eq).

-

N,N-Dimethylformamide (DMF).

-

-

Procedure:

-

Deprotection: Swell the resin in DCM. Treat the resin with the deprotection solution for 2 minutes, drain, and then treat again for 20-30 minutes.[1]

-

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[1]

-

Neutralization: Treat the resin with the neutralization solution for 2 minutes (2x) to obtain the free amine. Wash again with DCM.[2]

-

Coupling: In a separate vessel, pre-activate the Boc-4-nitro-L-phenylalanine by dissolving it with HBTU and DIEA in DMF for 2-5 minutes. Add this activation mixture to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

The Nitro Group as a Versatile Chemical Handle

A primary reason for incorporating 4-nitro-L-phenylalanine is the ability to selectively reduce the nitro group to an amine post-synthesis. This newly formed anilino group can be further functionalized, for example, by acylation, sulfonylation, or conversion to a diazonium salt for subsequent reactions.

Protocol: On-Resin Reduction of the Nitro Group

-

Objective: To reduce the nitro group of a resin-bound peptide containing 4-nitro-L-phenylalanine to an amine.

-

Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in DMF.

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a solution of SnCl₂·2H₂O (10-20 eq) in DMF.

-

Add the SnCl₂ solution to the resin and agitate at room temperature for 4-12 hours.

-

Monitor the reaction for completion (e.g., by cleaving a small amount of resin and analyzing by LC-MS).

-

Wash the resin extensively with DMF, water, and DCM to remove tin salts.

-

The resulting peptide-resin with the 4-amino-L-phenylalanine residue is ready for further functionalization or cleavage.

-

Part 3: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of Boc-4-nitro-L-phenylalanine and ensuring laboratory safety.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[3] It should be kept away from strong oxidizing agents.

-

Handling:

-

Avoid dust formation.[9] Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS hazard statements indicate that the compound may be harmful if swallowed and can cause skin and eye irritation.[10] In case of contact, rinse the affected area thoroughly with water.

-

Conclusion: A Strategic Asset in Molecular Design

Boc-4-nitro-L-phenylalanine is more than just a protected amino acid; it is a strategic tool for chemists and drug developers. Its robust Boc protection scheme allows for seamless integration into established SPPS protocols, while the latent functionality of the nitro group opens a gateway to a diverse array of post-synthetic modifications. By carefully selecting high-quality commercial sources, implementing rigorous quality control, and applying field-proven synthetic methodologies, researchers can fully leverage the potential of this versatile building block to advance their research in peptide chemistry and drug discovery.

References

-

LeSare, K. (n.d.). Boc-L-3-Nitrophenylalanine: A Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved February 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Optimizing Peptide Synthesis with Boc-D-4-tert-butyl-phenylalanine. Retrieved February 5, 2026, from [Link]

-

M. J. C. Ribeiro, et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem. Retrieved February 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Exploring the Applications of Boc-L-4-Chlorophenylalanine in Drug Discovery. Retrieved February 5, 2026, from [Link]

-

Das, D., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Retrieved February 5, 2026, from [Link]

-

Haiser, K., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. PubMed. Retrieved February 5, 2026, from [Link]

-

Ottokemi. (n.d.). Boc-4-nitro-l-phenylalanine, 98%+, 33305-77-0. Retrieved February 5, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS-33305-77-0, BOC-4-Nitro-L- Phenylalanine for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC189 [cdhfinechemical.com]

- 8. Boc-4-nitro-l-phenylalanine, 98%+, 33305-77-0 | Buy Boc-4-nitro-l-phenylalanine, 98%+ India - Otto Chemie Pvt Ltd [ottokemi.com]

- 9. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of Boc-4-nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-4-nitro-L-phenylalanine in Synthetic Chemistry

Boc-4-nitro-L-phenylalanine is a cornerstone derivative of the essential amino acid L-phenylalanine, engineered for enhanced utility in peptide synthesis and the broader landscape of medicinal chemistry.[1][2] Its design incorporates two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group at the para position of the phenyl ring. This guide provides an in-depth exploration of the safety protocols, handling precautions, and strategic applications of this versatile building block, ensuring its effective and safe use in the laboratory.

The Boc protecting group offers stability and enhanced solubility, making it a valuable asset for researchers constructing complex peptide sequences.[1] The nitro group is a strong electron-withdrawing substituent that significantly influences the reactivity and properties of the aromatic system.[3][4] This electronic modification is not merely a passive feature; it is a strategic tool that allows for specific chemical modifications, such as reduction to an amine for further functionalization, a critical step in the synthesis of novel bioactive peptides and therapeutics.[1][5]

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of Boc-4-nitro-L-phenylalanine is fundamental to its safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₈N₂O₆ | [6] |

| Molecular Weight | 310.3 g/mol | [6] |

| Appearance | White to light yellow powder | [6] |

| Melting Point | Approximately 107-110°C | [6] |

| Storage Temperature | Room temperature, in a dry, sealed container | [6] |

While specific toxicological data for Boc-4-nitro-L-phenylalanine is not extensively documented, the hazards associated with nitroaromatic compounds warrant a cautious approach. Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[2] The metabolism of related compounds like 4-nitrophenol primarily involves conjugation to form glucuronide or sulfate conjugates, followed by excretion.[7]

Hazard Identification and Risk Mitigation